Histone H4 Peptide Substrate (1-21) is a synthetic peptide that represents the first 21 amino acids of the histone H4 protein. This peptide serves as a substrate for various enzymes involved in histone modification, particularly acetylation and methylation. The peptide is crucial for studying epigenetic regulation, as it mimics the natural histone tail that interacts with chromatin-modifying enzymes.
Histone H4 Peptide Substrate (1-21) is commercially available from various suppliers, including Anaspec, which provides it in a purified form suitable for research purposes. The peptide is synthesized to ensure high purity and biological activity, making it a valuable tool for biochemical assays and studies on histone modifications .
This peptide falls under the category of histone peptides and is specifically classified as a substrate for histone acetyltransferases and methyltransferases. It plays a significant role in epigenetic research, particularly in understanding how modifications of histones affect gene expression and chromatin structure.
The synthesis of Histone H4 Peptide Substrate (1-21) typically employs solid-phase peptide synthesis techniques, such as the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a resin-bound growing peptide chain, ensuring high purity and yield.
The synthesis process involves:
The molecular structure of Histone H4 Peptide Substrate (1-21) consists of a linear sequence of amino acids that includes key lysine residues known for acetylation (Lys5, Lys8, Lys12, Lys16). These modifications are critical for its interaction with histone acetyltransferases, particularly p300/CBP.
While specific molecular formulas and mass data may vary by supplier, typical characteristics include:
Histone H4 Peptide Substrate (1-21) participates in several chemical reactions:
The reactions typically involve:
The mechanism of action for histone modifications via Histone H4 Peptide Substrate (1-21) involves:
Studies have shown that specific lysine residues are preferentially modified based on their accessibility and the presence of other post-translational modifications on neighboring residues .
Histone H4 Peptide Substrate (1-21) typically exhibits:
Key chemical properties include:
Histone H4 Peptide Substrate (1-21) has several scientific applications:
This peptide substrate plays a crucial role in advancing our understanding of epigenetics and its implications in health and disease.
The N-terminal 1–21 peptide of histone H4 (UniProt P62805) comprises the sequence SGRGKGGKGLGKGGAKRHRKV, characterized by a high density of basic residues (5 lysines, 2 arginines, and 1 histidine) that mediate electrostatic interactions with DNA and regulatory proteins [1] [4] [6]. This region contains four evolutionarily conserved lysine residues (Lys5, Lys8, Lys12, Lys16) that serve as primary acetylation sites, along with Arg3, a major methylation site regulated by PRMT1 and PRMT5 [3] [9]. The N-terminal serine undergoes co-translational Nα-acetylation, while Lys20 (outside this fragment) is a methylation site that influences tail dynamics [3].
Table 1: Major PTM Sites in Histone H4 (1-21)
Residue | PTM Type | Catalytic Enzymes | Functional Impact |
---|---|---|---|
Lys5 | Acetylation | p300/CBP, HAT1 | Chromatin assembly; represses PRMT1 activity |
Lys8 | Acetylation | p300/CBP (preferred site) | Enhances PRMT5 activity; transcriptional activation |
Lys12 | Acetylation | HAT1 (predeposition mark) | Facilitates nuclear import of H3-H4 |
Lys16 | Acetylation | MOF, p300/CBP | Chromatin decompaction; BRD4 binding |
Arg3 | Methylation | PRMT1 (asymmetric), PRMT5 (symmetric) | Gene activation/repression crosstalk |
Biochemical studies reveal hierarchical PTM patterns: Lys16 acetylation precedes other modifications, while Arg3 methylation exhibits reciprocal regulation with acetylation. For example, Lys5ac inhibits PRMT1-mediated Arg3me2a but enhances PRMT5-mediated Arg3me2s [9]. This site-specific crosstalk underscores the "histone code" paradigm where PTMs combinatorially regulate chromatin function [3] [9].
In solution, the H4 (1-21) peptide adopts heterogeneous conformations ranging from compact (C) to partially folded (P) and elongated (E) states, as demonstrated by tandem ion mobility spectrometry (FAIMS-TIMS) coupled with molecular dynamics simulations [2]. Key findings include:
Secondary structure analysis indicates that hyperacetylation increases α-helix content at residues 16–19 (KRHR), facilitating DNA binding and internucleosomal interactions [9].
Specific residues within H4 (1-21) determine its recognition by histone-modifying enzymes:
Table 2: Key Residues and Their Roles in Substrate Recognition
Residue | Interacting Enzymes | Recognition Mechanism | Functional Consequence |
---|---|---|---|
Arg3 | PRMT1, PRMT5 | Electrostatic docking with enzyme active sites | PRMT1: Gene activation; PRMT5: Repression |
Lys5 | p300/CBP, HAT1 | Hydrogen bonding with Glu64/Trp199 (HAT1) | Predeposition acetylation; represses PRMT1 |
Lys8 | p300/CBP | Preferred acetylation site due to flanking glycines | Enhances PRMT5 activity 2-fold |
Lys12 | HAT1, RbAp46 chaperone | Docking with HAT1 central domain | New H4 acetylation pre-chromatin assembly |
Lys16 | MOF, BRD4 | Acetylation neutralizes charge, weakening DNA binding | Chromatin unfolding; transcriptional activation |
Enzymatic kinetics reveal allosteric effects:
The structural and functional properties of H4 (1-21) diverge significantly between free and nucleosome-incorporated states:
Conformational Dynamics
PTM Accessibility
Table 3: Conformational and Functional Differences in Free vs. Nucleosomal H4 (1-21)
Property | Free H4 (1-21) | Nucleosomal H4 (1-21) |
---|---|---|
Dominant Conformation | Extended (high charge) or compact (low charge) | DNA-bound "fuzzy complex" with partial order |
CCS Range (Ų) | 1,470 (z6+) to 3,470 (z17+) [2] | Not resolvable; tethered to nucleosome core |
Lys8 Acetylation Rate | 12.3 ± 0.8 min⁻¹ (p300) [4] | 2.1 ± 0.3 min⁻¹ (p300) [7] |
Arg3 Methylation (PRMT5) | 100% substrate utilization [9] | <10% substrate utilization [9] |
Structural Probe | FAIMS-TIMS-MS [2] | PRE-NMR [7] |
Biological Implications
The free peptide serves as an optimized substrate for predeposition modifications (e.g., HAT1-mediated Lys5/Lys12 acetylation), while nucleosome-integrated H4 tail switches to roles in chromatin compaction and epigenetic crosstalk. This functional partitioning underscores the dual roles of H4 (1-21) in nuclear import of histones versus in situ regulation of DNA accessibility [3] [8].
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